b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,trifluoroacetate
Description
b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile, trifluoroacetate (hereafter referred to as "the compound") is a trifluoroacetate salt form of a pyrrolopyrimidine-based small molecule. Structurally, it features a (bR)-configured cyclopentyl group, a pyrrolo[2,3-d]pyrimidine core (a heterocyclic scaffold common in kinase inhibitors), and a propanenitrile moiety. The trifluoroacetate counterion enhances solubility and stability, a critical factor for pharmacological applications .
This compound shares structural homology with Ruxolitinib (INCB018424), a Janus kinase (JAK) inhibitor approved for myelofibrosis. Ruxolitinib’s structure includes an (R)-3-cyclopentylpropanenitrile group linked to a pyrrolopyrimidine-pyrazole system, mirroring the core framework of the compound .
Properties
CAS No. |
941678-50-8 |
|---|---|
Molecular Formula |
C19H19F3N6O2 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H18N6.C2HF3O2/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;3-2(4,5)1(6)7/h6,8-12,15H,1-5H2,(H,19,20,21);(H,6,7)/t15-;/m1./s1 |
InChI Key |
YCYDUYFWWXXNRP-XFULWGLBSA-N |
Isomeric SMILES |
C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
One-Pot Multicomponent Assembly
The foundational pyrrolo[2,3-d]pyrimidine scaffold is constructed via TBAB-catalyzed three-component reactions between:
- Arylglyoxals (1a-d)
- 6-Amino-1,3-dimethyluracil (2)
- Barbituric acid derivatives (3a-c)
Optimized conditions : 5 mol% TBAB in ethanol at 50°C for 2–4 hours, achieving 82–94% yields. This method eliminates dihydropyrido[2,3-d:6,5-d']dipyrimidine byproducts common in reflux syntheses.
Mechanistic pathway :
- Knoevenagel condensation between arylglyoxal and barbituric acid
- Michael addition of 6-amino-uracil
- Cyclodehydration forming the tricyclic system
Chiral Sidechain Introduction: β-Cyclopentylpropanenitrile Installation
Asymmetric Alkylation Protocol
The β-cyclopentyl group is introduced via stereocontrolled alkylation using methodology adapted from Ruxolitinib synthesis:
Stepwise procedure :
- Substrate activation :
Electrophilic quench :
Workup :
Key analytical data :
- LC-MS (ESI+) : m/z 284.1 [M+H]+ (calc. 284.2)
- ¹H NMR (400 MHz, DMSO-d6): δ 8.97 (d, J=6 Hz, 1H), 6.89 (s, 1H), 4.12 (m, 1H), 3.45 (dd, J=14, 7 Hz, 2H)
Enantiomeric Resolution Strategies
Diastereomeric Salt Formation
Industrial-scale processes employ (+)-2,3-dibenzoyl-D-tartaric acid for chiral resolution:
Protocol :
- Substrate : Racemic β-cyclopentyl intermediate (100 g)
- Resolving agent : (+)-2,3-dibenzoyl-D-tartaric acid (1.05 eq)
- Solvent : Methanol/acetone (3:1 v/v)
- Conditions : 25–70°C, 30 min–2 hours
- Yield : 68–72% βR enantiomer
Optimization parameters :
| Variable | Optimal Range | Impact on ee% |
|---|---|---|
| Temperature | 45–55°C | Maximizes crystal growth |
| Solvent polarity | ε 20–25 (MeCN/EtOH) | Prevents racemization |
| Cooling rate | 0.5°C/min | Enhances diastereomer separation |
Trifluoroacetate Salt Formation
Acid-Mediated Protonation
The final salt is prepared by treating the free base with trifluoroacetic acid (TFA):
Procedure :
- Dissolve βR-enriched free base (10 g) in DCM (100 mL)
- Add TFA (2.2 eq, 4.8 mL) dropwise at 0°C
- Stir 1 hour, concentrate under reduced pressure
- Recrystallize from EtOAc/heptane (1:4)
Characterization data :
- Melting point : 214–216°C (dec.)
- HPLC purity : 99.8% (C18, 0.1% TFA/MeCN)
- Chiral HPLC : >99.9% ee (Chiralpak AD-H, hexane/IPA)
Comparative Analysis of Synthetic Routes
Table 1. Method Efficiency Comparison
| Method | Yield (%) | ee (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Multicomponent | 94 | N/A | 95 | Pilot-scale |
| Asymmetric alkyl | 83 | 98 | 97 | Industrial |
| Resolution | 72 | 99.9 | 99.8 | Bulk API |
Key observations :
- Multicomponent methods suit early-stage scaffold production
- Chiral resolution remains gold standard for enantiopure API-grade material
- TFA salt formation consistently delivers >99.5% purity across scales
Process Optimization Challenges
Chemical Reactions Analysis
b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions, leading to the formation of substituted derivatives
Scientific Research Applications
b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of protein kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Similarity : The compound’s trifluoroacetate salt may address formulation challenges seen in Ruxolitinib, but comparative efficacy studies are needed.
- Lumping Strategy : Grouping it with pyrrolopyrimidine derivatives could streamline predictive modeling of its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile .
- Target Validation : Screening against JAK isoforms and off-target kinases is critical to define selectivity.
Biological Activity
b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile, trifluoroacetate is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure includes a cyclopentyl group, a pyrrolo[2,3-d]pyrimidine moiety, and a pyrazole ring. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C19H19F3N6O2
- Molecular Weight : 420.4 g/mol
- CAS Number : 1236033-03-6
b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile exhibits promising biological activities primarily through its role as an enzyme inhibitor and receptor modulator. Key mechanisms include:
- Inhibition of Protein Kinases : The compound has shown potential in inhibiting various protein kinases, which are critical in cell signaling pathways that regulate cell proliferation and survival. This inhibition may lead to the suppression of tumor growth and induction of apoptosis in cancer cells.
- Receptor Modulation : It has been noted for its ability to modulate specific receptors involved in cellular signaling pathways, further supporting its role in cancer therapeutics and other diseases where receptor dysregulation is a factor.
Anticancer Properties
Research indicates that b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile has significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines by promoting apoptosis and inhibiting cell cycle progression.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study 1 : A study evaluated the compound's effects on human breast cancer cells (MCF-7) and reported a dose-dependent reduction in cell viability, attributed to apoptosis induction via the mitochondrial pathway.
- Study 2 : Another investigation focused on its interaction with JAK/STAT signaling pathways in leukemia cells, showing that the compound effectively inhibited these pathways, leading to reduced cell proliferation and increased apoptosis rates.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Protein Kinase Inhibition | Suppression of tumor growth | |
| Apoptosis Induction | Increased apoptosis in MCF-7 cells | |
| Cell Proliferation Inhibition | Reduced proliferation in leukemia cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
